molecular formula C20H25Cl2N3O2S B1675866 6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride CAS No. 1071638-38-4

6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride

Cat. No. B1675866
CAS RN: 1071638-38-4
M. Wt: 442.4 g/mol
InChI Key: VCJIDISBDZWDOJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

MAC13243 interacts with the bacterial lipoprotein targeting chaperone, LolA . LolA is a periplasmic chaperone that plays a crucial role in the trafficking of lipoproteins from the inner to the outer membrane . By inhibiting LolA, MAC13243 disrupts this process, thereby affecting the biochemical reactions within the bacterial cell .

Cellular Effects

The primary cellular effect of MAC13243 is an increase in the permeability of the outer membrane of gram-negative bacteria . This is achieved by inhibiting the function of LolA, which leads to a disruption in the trafficking of lipoproteins . As a result, cells become more permeable to certain molecules and more susceptible to large-scaffold antibiotics .

Molecular Mechanism

MAC13243 exerts its effects at the molecular level by binding to and inhibiting the function of LolA . This inhibition disrupts the normal trafficking of lipoproteins from the inner to the outer membrane, leading to increased permeability of the outer membrane .

Temporal Effects in Laboratory Settings

The effects of MAC13243 have been observed in laboratory settings over time. In studies involving Escherichia coli, it was found that cells became more permeable and more susceptible to large-scaffold antibiotics when exposed to sub-inhibitory concentrations of MAC13243 .

Metabolic Pathways

Its role as an inhibitor of LolA suggests that it may impact the pathways related to lipoprotein trafficking .

Transport and Distribution

MAC13243 is likely transported into bacterial cells where it binds to and inhibits LolA . This disrupts the normal distribution of lipoproteins within the cell, particularly their movement from the inner to the outer membrane .

Subcellular Localization

The subcellular localization of MAC13243 is likely within the periplasmic space of gram-negative bacteria, where LolA is located . By inhibiting LolA, MAC13243 impacts the localization of lipoproteins within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MAC13243 involves a high throughput screening process to identify small molecules that increase the permeability of the outer membrane of Gram-negative bacteria . The compound is synthesized through a series of chemical reactions that involve the formation of thiourea derivatives . The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies that develop these compounds.

Industrial Production Methods: Industrial production of MAC13243 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.

properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2S.ClH/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16;/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJIDISBDZWDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384516
Record name MAC13243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1071638-38-4
Record name MAC13243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Reactant of Route 2
Reactant of Route 2
6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Reactant of Route 3
6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Reactant of Route 4
Reactant of Route 4
6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Reactant of Route 5
Reactant of Route 5
6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Reactant of Route 6
Reactant of Route 6
6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride

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